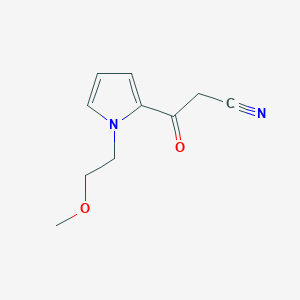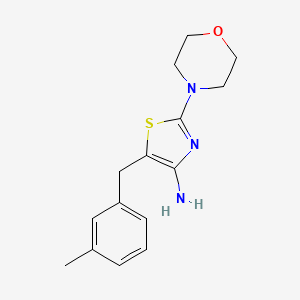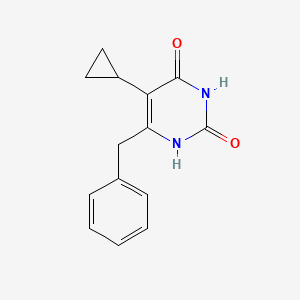
6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bencil-5-ciclopropilpirimidina-2,4(1H,3H)-diona es un compuesto orgánico heterocíclico que pertenece a la familia de las pirimidinas. Las pirimidinas son compuestos heterocíclicos aromáticos similares a las piridinas y son conocidas por su importancia en diversos procesos biológicos y aplicaciones farmacéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Bencil-5-ciclopropilpirimidina-2,4(1H,3H)-diona normalmente implica la ciclización de precursores apropiados en condiciones controladas. Un método común podría incluir la reacción de bencilamina con isocianato de ciclopropilo, seguida de ciclización con un reactivo adecuado como urea o tiourea.
Métodos de producción industrial
Los métodos de producción industrial para tales compuestos a menudo implican síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo y sistemas automatizados para controlar la temperatura, la presión y el tiempo de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
6-Bencil-5-ciclopropilpirimidina-2,4(1H,3H)-diona puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los grupos bencilo o ciclopropilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como metóxido de sodio o etóxido de sodio en alcohol.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de pirimidinas sustituidas.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción en síntesis orgánica.
Biología: Estudiado por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos.
Industria: Utilizado en la síntesis de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 6-Bencil-5-ciclopropilpirimidina-2,4(1H,3H)-diona implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores o ácidos nucleicos. El compuesto puede ejercer sus efectos uniéndose a estos objetivos y modulando su actividad, lo que lleva a diversas respuestas biológicas.
Comparación Con Compuestos Similares
Compuestos similares
- 5-Bencil-6-ciclopropilpirimidina-2,4(1H,3H)-diona
- 6-Bencil-5-ciclopropiluracilo
- 6-Bencil-5-ciclopropiltimina
Singularidad
6-Bencil-5-ciclopropilpirimidina-2,4(1H,3H)-diona es única debido a su patrón de sustitución específico, que puede conferir propiedades químicas y biológicas distintas en comparación con otros compuestos similares. Esta singularidad se puede atribuir a la presencia de ambos grupos bencilo y ciclopropilo, que pueden influir en la reactividad del compuesto y la interacción con los objetivos biológicos.
Propiedades
Fórmula molecular |
C14H14N2O2 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
6-benzyl-5-cyclopropyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H14N2O2/c17-13-12(10-6-7-10)11(15-14(18)16-13)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,15,16,17,18) |
Clave InChI |
MFKPPBSVIAUQHJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(NC(=O)NC2=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11786913.png)
![Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11786919.png)
![2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid](/img/structure/B11786924.png)
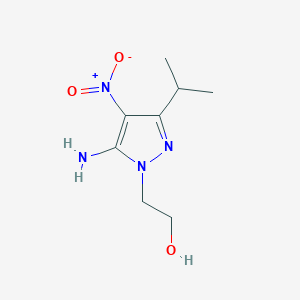
![2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11786937.png)



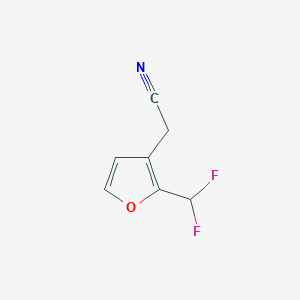

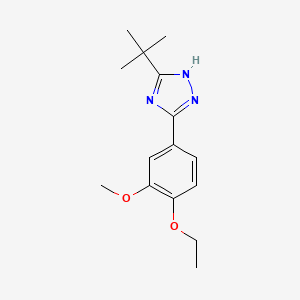
![tert-Butyl (2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B11786967.png)
